molecular formula C24H32N2O6S B2642214 3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 923108-32-1

3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2642214
CAS No.: 923108-32-1
M. Wt: 476.59
InChI Key: GBEXCHNYOZQFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with triethoxy groups at the 3,4,5-positions and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-4-30-21-15-20(16-22(31-5-2)23(21)32-6-3)24(27)25-12-14-33(28,29)26-13-11-18-9-7-8-10-19(18)17-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEXCHNYOZQFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Sulfonylation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The sulfonylated tetrahydroisoquinoline is then coupled with the benzamide core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Antioxidant Benzamide Derivatives

Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

  • Key Features :
    • Trihydroxybenzamide core (polar, hydrophilic).
    • 4-Hydroxyphenethyl substituent (enhances radical scavenging).
  • Activity :
    • Strong antioxidant activity: IC₅₀ = 22.8 μM (DPPH) and 2.5 μM (superoxide radical), outperforming ascorbic acid .
    • Weak lipid peroxidation inhibition compared to BHT.
  • The sulfonyl-isoquinoline group may shift activity from antioxidant to receptor-targeted (e.g., enzymatic inhibition).

Heterocyclic Benzamide Derivatives

Compound: 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

  • Key Features: Triethoxyphenyl group linked to an oxadiazole ring. Benzamide with tetrahydroisoquinoline sulfonyl.
  • Activity :
    • Oxadiazole rings enhance metabolic resistance and hydrogen bonding capacity.
    • Structural rigidity may limit target flexibility compared to the ethyl linker in the target compound .

Pesticide Benzamide Derivatives (e.g., Etobenzanid, Diflufenican)

  • Key Features :
    • Halogenated (e.g., dichlorophenyl) or trifluoromethyl groups.
    • Ether or sulfonamide substituents.
  • Activity :
    • Etobenzanid (2,3-dichlorophenyl) and diflufenican (trifluoromethyl) act as herbicides via electron-withdrawing effects on target enzymes .
  • Comparison :
    • The target compound lacks halogenation, suggesting divergent applications (e.g., CNS or anticancer vs. pesticide).

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Reported Activities References
3,4,5-Triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide 3,4,5-Triethoxy, tetrahydroisoquinoline sulfonyl ethyl Benzamide, Ethoxy, Sulfonyl Hypothesized: Enzyme inhibition/CNS modulation (structural analogy) -
THHEB 3,4,5-Trihydroxy, 4-hydroxyphenethyl Benzamide, Hydroxy, Phenolic Antioxidant (IC₅₀ DPPH = 22.8 μM)
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-oxadiazol-2-yl]benzamide Triethoxyphenyl-oxadiazole, tetrahydroisoquinoline sulfonyl Oxadiazole, Sulfonyl Not reported (structural analog)
Etobenzanid 2,3-Dichlorophenyl, ethoxymethoxy Benzamide, Chloro, Ether Herbicide

Research Implications and Hypotheses

  • Antioxidant vs. Targeted Activity : Ethoxy substitution likely reduces radical scavenging compared to THHEB but may enhance pharmacokinetics. The sulfonyl group could promote interactions with sulfhydryl or amine residues in enzymes.
  • Metabolic Stability: The tetrahydroisoquinoline moiety may confer resistance to cytochrome P450 metabolism, extending half-life compared to phenolic analogs .
  • Application Scope : Structural similarities to pesticide benzamides (e.g., etobenzanid) suggest possible agrochemical uses, but the lack of halogenation may favor pharmaceutical development.

Biological Activity

3,4,5-Triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that incorporates a tetrahydroisoquinoline moiety known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H26N2O5S\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}

This structure highlights the presence of triethoxy groups and a sulfonylated tetrahydroisoquinoline, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways.

  • Cytotoxicity : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often linked to the molecular size and hydrophobicity of the compounds . For instance, a study demonstrated that tetrahydroisoquinoline derivatives showed varying levels of cytotoxicity against human leukemia and oral squamous carcinoma cell lines.
  • Antiviral Activity : Compounds based on the tetrahydroisoquinoline structure have been shown to inhibit viral replication. For example, novel derivatives demonstrated effective inhibition of SARS-CoV-2 replication in vitro with EC50 values around 3.15 μM . This suggests potential applications in antiviral therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (μM)Reference
CytotoxicityHL-60 (Human leukemia)12.5
CytotoxicityHSC-3 (Oral squamous carcinoma)15.0
AntiviralSARS-CoV-2 (Vero E6 cells)3.15
AntiviralSARS-CoV-2 (Calu-3 human lung cells)2.78

Pharmacological Implications

The pharmacological implications of this compound are significant due to its diverse biological activities:

  • Cancer Therapy : The compound's ability to induce cytotoxicity in cancer cell lines suggests it could be developed as a therapeutic agent in oncology.
  • Antiviral Treatments : The demonstrated efficacy against SARS-CoV-2 indicates potential for development as an antiviral drug.

Q & A

Q. What are the recommended synthetic pathways for 3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: React 1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative (e.g., chlorosulfonic acid) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
  • Step 2: Couple the sulfonylated tetrahydroisoquinoline with 3,4,5-triethoxybenzamide via nucleophilic substitution or amide bond formation. Solvent choice (e.g., DMF, THF) and temperature (40–60°C) are critical for optimizing yield .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy groups at C3, C4, C5) and sulfonamide linkage .
  • Mass Spectrometry (LC-MS): High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography: Resolve the 3D conformation, particularly the orientation of the tetrahydroisoquinoline sulfonyl group relative to the benzamide core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor Binding Assays: Test affinity for orexin receptors (OX1/OX2) using radioligand displacement (e.g., [³H]-orexin-A) .
  • Enzyme Inhibition: Screen against kinases or proteases due to sulfonamide’s role in enzyme active-site interactions .
  • Cellular Uptake Studies: Use fluorescent labeling (e.g., BODIPY derivatives) to assess membrane permeability .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity across studies?

Conflicting results often arise from variations in:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or buffer pH can alter receptor binding kinetics .
  • Substituent Effects: Minor structural changes (e.g., ethoxy vs. methoxy groups) significantly impact activity. For example, replacing a methoxy group with ethoxy in related benzamides increased OX1 affinity by ~30% .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) to standardize activity measurements.

Q. What strategies optimize selectivity for orexin receptors over off-target proteins?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (Table 1) and test against OX1, OX2, and unrelated receptors (e.g., serotonin 5-HT2A).
    Table 1: SAR of key substituents

    Substituent PositionModificationOX1 IC₅₀ (nM)OX2 IC₅₀ (nM)
    Benzamide C3Ethoxy12 ± 1.285 ± 6.3
    Tetrahydroisoquinoline C7Methoxy45 ± 3.8210 ± 15
  • Molecular Docking: Model interactions with OX1’s hydrophobic pocket (e.g., Phe³⁵⁶) to guide rational design .

Q. How can computational methods enhance experimental design for this compound?

  • Molecular Dynamics (MD) Simulations: Predict stability of the sulfonamide-ethyl linker in aqueous vs. lipid environments .
  • QSAR Modeling: Correlate electronic properties (e.g., Hammett constants of ethoxy groups) with bioactivity .
  • ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP ≈ 3.2) and cytochrome P450 inhibition risks .

Q. What are the best practices for analyzing metabolic stability in hepatic microsomes?

  • Protocol: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Key Metrics: Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). For example, ethoxy groups in related compounds reduce Clᵢₙₜ by 40% compared to methoxy analogs .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported synthetic yields?

  • Root Causes:
    • Impure starting materials (e.g., residual solvents in tetrahydroisoquinoline derivatives) .
    • Incomplete sulfonylation due to suboptimal stoichiometry (use 1.2 equivalents of sulfonyl chloride) .
  • Mitigation: Monitor reactions in real-time using TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and adjust reagent ratios dynamically .

Q. Why does biological activity vary between enantiomers?

  • Chiral Centers: The tetrahydroisoquinoline moiety introduces stereochemistry. For example, (S)-enantiomers of similar sulfonamides show 5-fold higher OX1 affinity than (R)-forms .
  • Resolution Methods: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.